molecular formula C18H18FNO2 B1324799 2-Fluoro-4'-morpholinomethyl benzophenone CAS No. 898770-32-6

2-Fluoro-4'-morpholinomethyl benzophenone

Cat. No. B1324799
CAS RN: 898770-32-6
M. Wt: 299.3 g/mol
InChI Key: DVIDHDPXBONTCJ-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-4'-morpholinomethyl benzophenone" is a fluorinated benzophenone derivative that is part of a broader class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various biological activities, including antiviral, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of related fluorinated benzophenone derivatives typically involves multi-step reaction sequences. For instance, the synthesis of a morpholine-containing benzamide derivative was achieved by reacting 2-fluoro-4-morpholinobenzenamine with different substituted benzoyl chloride in the presence of toluene solvent at reflux temperature . Another synthesis approach for a morpholine conjugated benzophenone analogue involved a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones . These methods highlight the versatility and adaptability of synthetic routes to produce a variety of fluorinated benzophenone derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry, and confirmed by X-ray diffraction studies . For example, the crystal structure of a novel bioactive heterocycle with a morpholine moiety was determined to be in the monoclinic crystal system with the space group P21/c . Similarly, the structure of a morpholine conjugated benzophenone analogue was elucidated through X-ray crystallography, revealing the importance of specific substituents for biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the fluorine atom and the morpholine ring. Fluorine is known to modulate the biological activity of pharmaceuticals by affecting their metabolic stability and lipophilicity . The morpholine ring, often used in drug design, can engage in hydrogen bonding and improve the solubility and pharmacokinetic properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzophenone derivatives are closely related to their molecular structure. The introduction of fluorine and morpholine groups can significantly alter the lipophilicity, stability, and hydrogen bonding capacity of these molecules. These modifications can enhance the compounds' biological activities and their potential as therapeutic agents. The crystallization of these compounds from various solvents and their solid-state analysis using Hirshfeld surface analysis provide insights into their intermolecular interactions, which are crucial for understanding their behavior in biological systems .

Scientific Research Applications

Antimicrobial Activity

2-Fluoro-4'-morpholinomethyl benzophenone derivatives have been studied for their antimicrobial properties. For instance, the synthesis of fluorinated benzothiazolo imidazole compounds, which include morpholino and 2-fluoro components, showed promising antimicrobial activity (Sathe et al., 2011).

Anticancer Applications

These compounds have also been explored for their potential in cancer treatment. Novel 4-benzyl-morpholine-2-carboxylic acid derivatives, synthesized from benzophenone analogues, exhibited anti-proliferative activity against various types of cancer cells, indicating their potential role in neoplastic development (Al‐Ghorbani et al., 2017).

Alzheimer's Disease Research

In the context of Alzheimer's disease, fluorinated benzophenone derivatives have been developed as multipotent agents against key targets like β-secretase and acetylcholinesterase. These compounds also showed potential in counteracting intracellular ROS formation, a key factor in Alzheimer's progression (Belluti et al., 2014).

Photophore Applications

The unique photochemical properties of benzophenone photophores, which include fluorinated benzophenone derivatives, have wide applications in bioorganic chemistry and material science. Their ability to form a biradicaloid triplet state and create stable covalent C-C bonds upon excitation has been exploited in various fields, including proteome profiling and bioconjugation (Dormán et al., 2016).

Antiviral Research

Another significant area of research is the development of potential antiviral agents. For example, a derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, showed promise as a novel inhibitor of hepatitis B, demonstrating nanomolar inhibitory activity against HBV in vitro (Ivachtchenko et al., 2019).

properties

IUPAC Name

(2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDHDPXBONTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642645
Record name (2-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4'-morpholinomethyl benzophenone

CAS RN

898770-32-6
Record name (2-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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